2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol
CAS No.: 1708263-93-7
Cat. No.: VC3193752
Molecular Formula: C14H14N2O
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1708263-93-7 |
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Molecular Formula | C14H14N2O |
Molecular Weight | 226.27 g/mol |
IUPAC Name | 2-cyclopropyl-4-(4-methylphenyl)-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)12-8-13(17)16-14(15-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,16,17) |
Standard InChI Key | NZNYTXAUTFHROB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3CC3 |
Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3CC3 |
Introduction
Molecular Formula
The molecular formula for 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol is .
Molecular Weight
The molecular weight of this compound is approximately 230.27 g/mol.
Structural Representation
The structural representation can be depicted as follows:
textN / \ C C / \ C N | | C---C---C | | C C
Where the cyclopropyl group is attached to one nitrogen atom and the p-tolyl group is attached to the carbon adjacent to the second nitrogen atom.
Synthetic Routes
Research indicates that various synthetic routes can be employed to produce 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol, often involving cyclization reactions of appropriate precursors. Notable methods include:
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Cyclization of substituted pyrimidines: This involves using cyclopropane derivatives and p-tolyl substituents in a controlled reaction environment.
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Functionalization techniques: Utilizing functional groups on pyrimidine rings to facilitate further reactions that yield the desired compound.
Reaction Mechanisms
The reaction mechanisms typically involve nucleophilic attack on electrophilic centers within the pyrimidine structure, leading to the formation of new bonds and subsequent rearrangements.
Pharmacological Potential
Studies have suggested that compounds similar to 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol exhibit significant biological activity, including:
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Antiviral properties: Some derivatives have shown efficacy against viral infections.
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Anticancer activity: The compound may interact with cellular pathways relevant to cancer proliferation and survival.
Therapeutic Uses
Due to its structural characteristics, this compound could be explored for use in drug development targeting specific diseases, particularly those involving viral mechanisms or uncontrolled cell growth.
Recent Studies
Recent literature highlights ongoing research into the efficacy of pyrimidine derivatives, including 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol, focusing on their potential as therapeutic agents. Key findings include:
Future Directions
Future research may focus on optimizing synthesis routes, exploring structure-activity relationships, and conducting comprehensive biological evaluations to establish safety profiles and therapeutic indices.
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